2-methylpropyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate
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Overview
Description
2-METHYLPROPYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrano[3,4-c]pyridine core, followed by functionalization to introduce the cyano, dimethyl, and morpholinyl groups. The final step involves the esterification of the resulting intermediate with 2-methylpropyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-METHYLPROPYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are used in drug discovery and development.
Uniqueness
2-METHYLPROPYL 2-{[5-CYANO-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups and its pyrano[3,4-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H29N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H29N3O4S/c1-14(2)11-27-18(25)13-29-20-16(10-22)15-9-21(3,4)28-12-17(15)19(23-20)24-5-7-26-8-6-24/h14H,5-9,11-13H2,1-4H3 |
InChI Key |
FYWQMIHEDWMTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCOCC3)C#N |
Origin of Product |
United States |
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